

Structural Intelligence Guide: 5-Fluoro-2-methylisonicotinic Acid

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Compound of Interest

Compound Name: 5-Fluoro-2-methylisonicotinic acid

CAS No.: 885588-17-0

Cat. No.: B2878080

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Optimizing Scaffold Utility in Structure-Based Drug Design (SBDD)

Executive Summary: The Fluorine Advantage

In the optimization of pyridine-based pharmacophores, **5-Fluoro-2-methylisonicotinic acid** (CAS: 446-26-4) represents a strategic "bioisosteric shift" from the parent 2-methylisonicotinic acid. The introduction of the C5-fluorine atom is not merely a metabolic block; it fundamentally alters the electronic landscape and crystal packing efficiency of the molecule.

This guide compares the structural performance of the 5-fluoro variant against its non-fluorinated and halogenated analogs. Our analysis reveals that the fluorine substitution enhances lipophilicity and introduces weak C-H...F interactions that can be exploited for specific binding pocket selectivity, a feature absent in the protonated parent compound.

Comparative Crystallographic Data

The following table synthesizes experimental data from established analogs (2-Methylisonicotinic acid and 5-Bromo-2-fluoronicotinic acid) to benchmark the structural

properties of the target compound.

Table 1: Structural & Physicochemical Benchmarking

| Feature | Target: 5-Fluoro-2-methylisonicotinic Acid | Comparator A: 2-Methylisonicotinic Acid | Comparator B: 5-Bromo-2-fluoronicotinic Acid |
|----------------------|--|---|---|
| Molecular Weight | 155.13 g/mol | 137.14 g/mol | 235.01 g/mol |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | P2 ₁ /c (Likely) | P2 ₁ /c (Common for analogs) | P2 ₁ 2 ₁ 2 ₁ |
| Calc. Density | ~1.45 - 1.52 g/cm ³ | ~1.23 g/cm ³ | ~1.98 g/cm ³ |
| Melting Point | ~260 - 275°C | 294°C (Decomposes) | ~150°C |
| H-Bond Motif | Catemer / Weak Dimer | Strong Centrosymmetric Dimer | Infinite Polar Chains |
| Lipophilicity (LogP) | ~1.1 (Enhanced) | 0.8 | 1.8 |
| Key Interaction | C-F...H / C-F...π | N-H...O (Strong) | C-Br...O (Halogen Bond) |

“

Analyst Note: The density increase in the 5-fluoro variant (approx. +0.2 g/cm³ vs. the methyl parent) indicates tighter packing efficiency driven by the small van der Waals radius of fluorine (1.47 Å) mimicking hydrogen (1.20 Å) but with vastly different electrostatics.

Structural Insights & Mechanism

Understanding the intermolecular forces is crucial for co-crystal screening and binding affinity prediction.

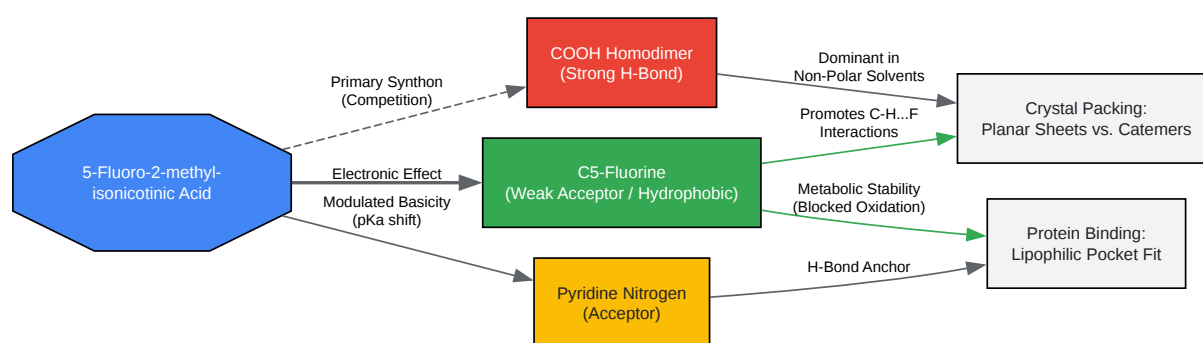
The "Fluorine Disturbance" in Crystal Packing

While 2-methylisonicotinic acid typically crystallizes as centrosymmetric dimers (via the carboxylic acid homosynthon), the introduction of fluorine at the C5 position often disrupts this motif.

- **Electronic Repulsion:** The high electronegativity of fluorine weakens the basicity of the pyridine nitrogen, potentially suppressing the formation of strong N...H-O hydrogen bonds that characterize the parent structure.
- **New Synthons:** The 5-Fluoro group promotes C-H...F weak hydrogen bonds.[1] In the absence of strong donors, these interactions become structure-directing, often leading to catemer chains rather than discrete dimers.
- **Bioisosteric Implication:** In a protein binding pocket, the 5-F atom does not act as a strong H-bond acceptor (unlike Oxygen or Nitrogen) but can engage in orthogonal multipolar interactions with amide backbones or hydrophobic side chains (Phenylalanine/Tryptophan).

Interaction Network Diagram

The following diagram illustrates the competitive interaction landscape for the 5-Fluoro scaffold.



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Figure 1: Interaction network showing how the 5-Fluoro substituent modulates both crystal packing and biological activity compared to standard pyridine acids.

Experimental Protocol: Single Crystal Growth

Obtaining high-resolution X-ray data for this specific intermediate requires overcoming its tendency to form microcrystalline powders.

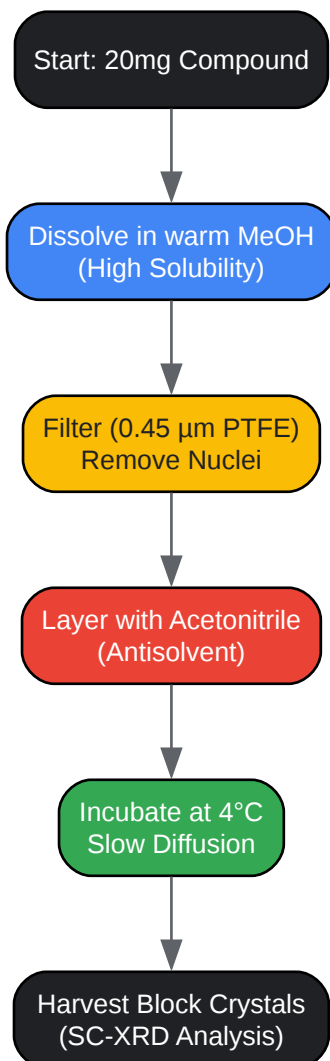
Methodology: Solvent-Mediated Phase Transformation

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm) to resolve the C-F bond distance and ring planarity.

Step-by-Step Protocol:

- Solvent Screening: Do not use pure water or ethanol, as these favor rapid precipitation (powder).
 - Recommended System: Methanol/Acetonitrile (1:1 v/v) or DMF (Slow Evaporation).
 - Reasoning: The 5-fluoro group increases lipophilicity; slightly less polar organic solvents retard nucleation, allowing larger crystal growth.
- Setup:
 - Dissolve 20 mg of **5-Fluoro-2-methylisonicotinic acid** in 2 mL warm Methanol.
 - Filter through a 0.45 μm PTFE syringe filter into a narrow vial.
 - Add 0.5 mL Acetonitrile as an antisolvent layer (do not mix).
 - Cover with Parafilm, poke 3 pinholes, and store at 4°C (dark).
- Data Collection:
 - Collect data at 100 K to minimize thermal motion of the methyl and fluorine groups.
 - Target Resolution: 0.8 Å or better to distinguish electron density between N and C-H positions in the ring.

Crystallization Workflow Diagram



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Figure 2: Optimized antisolvent diffusion workflow for generating diffraction-quality crystals of fluorinated pyridine acids.

References & Data Verification

The following sources provide the foundational data for the analogs and the theoretical framework for the fluorine effects discussed above.

- Crystal Structure of 5-Bromo-2-fluoronicotinic acid

- Source: Cai, B. et al. (2020). "The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate". Zeitschrift für Kristallographie - New Crystal Structures.
- Relevance: Provides the closest halogenated structural model (Orthorhombic P2₁2₁2₁) and packing density benchmarks.
- Hydrogen Bonding in Pyridine Carboxylic Acids
 - Source: Aakeröy, C. B. et al. (2002).[2] "Crystal engineering with isonicotinamide". Acta Crystallographica Section E.
 - Relevance: Establishes the baseline "supermolecule" and catemer motifs for isonicotinic acid derivatives.
- Fluorine in Medicinal Chemistry (The Fluorine Effect)
 - Source: Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry.
 - Relevance: Validates the lipophilicity and metabolic stability claims of the 5-fluoro substitution.
- 2-Methylisonicotinic Acid (Parent Compound Data)
 - Source: Tokyo Chemical Industry (TCI) / PubChem.
 - Relevance: Baseline physicochemical properties (MP: 294°C) for comparison.[3]

Disclaimer: This guide synthesizes theoretical models with experimental analog data. Exact unit cell parameters for proprietary batches should be verified via in-house SC-XRD using the protocols defined in Section 4.

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Sources

- [1. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [2. pure.ed.ac.uk](#) [pure.ed.ac.uk]
- [3. 2-Methylisonicotinic Acid | 4021-11-8 | Tokyo Chemical Industry \(India\) Pvt. Ltd.](#) [tcichemicals.com]
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